2,7-Diethynylnaphthalene

Descripción general

Descripción

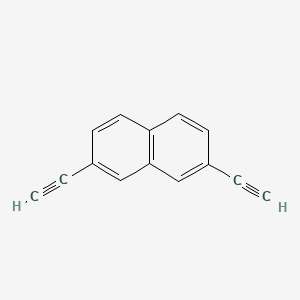

2,7-Diethynylnaphthalene is a chemical compound with the molecular formula C14H8 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two hydrogen atoms are replaced by ethynyl groups .

Molecular Structure Analysis

The molecular structure of 2,7-Diethynylnaphthalene consists of a naphthalene core with two ethynyl groups attached at the 2 and 7 positions . The average mass of the molecule is 176.213 Da, and the monoisotopic mass is 176.062607 Da .Aplicaciones Científicas De Investigación

Formation of Ethynyl Acenaphthylenes : A study by Brown, Eastwood, and Wong (1993) showed that 1,7-Diethynylnaphthalene, a related compound, undergoes pyrolysis to form ethynyl acenaphthylenes. This process involves ring closure and cleavage, indicating potential applications in organic synthesis and the study of reaction mechanisms (Brown, Eastwood, & Wong, 1993).

Synthesis of Conjugated Systems : Mitchell and Sondheimer (1968) described the synthesis of 1,8-diethynylnaphthalene from naphthalic anhydride, leading to a conjugated 14-membered ring system upon oxidation. This research highlights its role in the synthesis of complex organic structures (Mitchell & Sondheimer, 1968).

Solid-State Polymerization : Rohde and Wegner (1978) investigated the polymerization of 1,4-diethynylnaphthalene under UV irradiation, forming a polyene polymer. This suggests its application in materials science, particularly in the development of novel polymers (Rohde & Wegner, 1978).

Metal-Organic Frameworks and Coordination Chemistry : Tanaka et al. (2009) explored the coordination of 1,4-diethynylnaphthalene with organoiron compounds, revealing insights into electronic and magnetic couplings in such systems. This study is relevant for the development of metal-organic frameworks and advanced materials (Tanaka et al., 2009).

Mechanism-Based Enzyme Inhibition Studies : Cheng et al. (2007) studied the inhibition of CYP2B4 by 2-ethynylnaphthalene, demonstrating its relevance in biochemical and pharmaceutical research, particularly in understanding enzyme inhibition mechanisms (Cheng, Reed, Harris, & Backes, 2007).

Catalysis Research : Güleç, Sher, and Karaduman (2018) investigated the use of 2,7-dimethylnaphthalene in catalysis, particularly in the synthesis of chemicals important for producing high-performance plastics. This underscores its role in industrial chemistry and catalysis (Güleç, Sher, & Karaduman, 2018).

Propiedades

IUPAC Name |

2,7-diethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8/c1-3-11-5-7-13-8-6-12(4-2)10-14(13)9-11/h1-2,5-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUQOHRBNUQTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60765325 | |

| Record name | 2,7-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diethynylnaphthalene | |

CAS RN |

113705-27-4 | |

| Record name | 2,7-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)

![Benzo[d]oxazol-7-amine](/img/structure/B597715.png)

![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B597726.png)